N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the thiadiazole ring could be formed via a cyclization reaction involving a thiosemicarbazide . The triazole ring could be introduced through a [3+2] cycloaddition reaction, also known as a click reaction . The carboxamide group could be added in a subsequent step, possibly through a reaction with an isocyanate .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study highlighted the microwave-assisted synthesis of hybrid molecules containing various nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and others. These compounds were investigated for their antimicrobial, antilipase, and antiurease activities. Some displayed good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).
Potential Against COVID-19
Another research focused on the synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety, evaluating their potential against COVID-19 main protease through a structure-guided virtual screening approach. The compounds demonstrated good docking scores, indicating potential antiviral activity against COVID-19 by inhibiting the main coronavirus protease (Rashdan et al., 2021).
Anticancer Agents
The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety were reported for their potent anticancer activities. The compounds were tested against hepatocellular carcinoma cell lines, with some showing significant activity, suggesting a structure-activity relationship that could be leveraged for designing effective anticancer agents (Gomha et al., 2017).
Antibacterial and Antifungal Activities
Research into the synthesis, characterization, and biological study of carboxamides obtained from 2-aminothiazole derivatives revealed their antibacterial and antifungal activities. The study provided insights into the molecular structures and potential uses of these compounds in treating infections (Wazalwar et al., 2019).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS2/c1-3-16-8-12-11-7(17-8)9-6(15)5-4-14(2)13-10-5/h4H,3H2,1-2H3,(H,9,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZUNMEJJFYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide |
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